molecular formula C21H17Br2ClN8O B10912992 2,6-dibromo-4-[(E)-(2-{4-[(4-chlorophenyl)amino]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

2,6-dibromo-4-[(E)-(2-{4-[(4-chlorophenyl)amino]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B10912992
M. Wt: 592.7 g/mol
InChI Key: OAIPQKBVVAEUSN-KIBLKLHPSA-N
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Description

3,5-Dibromo-4-hydroxybenzaldehyde 1-[4-(4-chloroanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including bromine, hydroxyl, aldehyde, chloroanilino, pyrazolyl, and triazinyl groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-4-hydroxybenzaldehyde 1-[4-(4-chloroanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors for bromination and automated systems for triazine formation and hydrazone condensation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The bromine atoms can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its multiple functional groups.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural complexity.

    Biological Probes: Used in the development of probes for biological studies.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Antimicrobial Agents: Investigated for its antimicrobial properties.

Industry

    Material Science: Used in the synthesis of advanced materials with specific properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The triazine ring and hydrazone linkage are key structural features that enable binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-4-hydroxybenzaldehyde: A simpler precursor with fewer functional groups.

    4-Chloroaniline: A basic building block used in the synthesis of the triazine derivative.

    3,5-Dimethyl-1H-pyrazole: Another building block for the triazine ring.

Uniqueness

The uniqueness of 3,5-dibromo-4-hydroxybenzaldehyde 1-[4-(4-chloroanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. This makes it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C21H17Br2ClN8O

Molecular Weight

592.7 g/mol

IUPAC Name

2,6-dibromo-4-[(E)-[[4-(4-chloroanilino)-6-(3,5-dimethylpyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C21H17Br2ClN8O/c1-11-7-12(2)32(31-11)21-28-19(26-15-5-3-14(24)4-6-15)27-20(29-21)30-25-10-13-8-16(22)18(33)17(23)9-13/h3-10,33H,1-2H3,(H2,26,27,28,29,30)/b25-10+

InChI Key

OAIPQKBVVAEUSN-KIBLKLHPSA-N

Isomeric SMILES

CC1=CC(=NN1C2=NC(=NC(=N2)N/N=C/C3=CC(=C(C(=C3)Br)O)Br)NC4=CC=C(C=C4)Cl)C

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=N2)NN=CC3=CC(=C(C(=C3)Br)O)Br)NC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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